3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) in CHO cells . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, producing ammonia and hydrogen peroxide in the process.
Mode of Action
This compound potently inhibits the cellular activity of transfected DAO in CHO cells . The IC50 values against human and rat DAO are 145 and 114 nM, respectively . This suggests that the compound binds to DAO and prevents it from catalyzing its usual reactions.
Pharmacokinetics
Its molecular weight (24608) and logP (401) suggest that it may have good membrane permeability , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Biochemical Analysis
Biochemical Properties
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with transfected D-amino acid oxidase (DAO) in CHO cells, where it acts as a potent inhibitor with an IC50 of 145 nM for human DAO and 114 nM for rat DAO . This compound exhibits no activity towards D-aspartate oxidase (DDO) and several P450 enzymes, indicating its specificity . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In CHO cells, it inhibits the activity of transfected D-amino acid oxidase, leading to alterations in cellular metabolism and gene expression . This inhibition can impact cell signaling pathways, particularly those involving amino acid metabolism. Additionally, the compound’s specificity for certain enzymes suggests that it may have targeted effects on cellular functions, potentially influencing cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of D-amino acid oxidase, inhibiting its enzymatic activity . This inhibition prevents the oxidation of D-amino acids, leading to an accumulation of these substrates and subsequent changes in cellular metabolism. Additionally, the compound’s lack of activity towards other enzymes, such as D-aspartate oxidase and P450 enzymes, highlights its selective mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures between 2-8°C . Its activity may diminish over extended periods or under conditions that promote degradation. Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase activity, leading to changes in amino acid metabolism . At higher doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired biochemical outcomes without inducing harmful side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily through its interaction with D-amino acid oxidase. By inhibiting this enzyme, the compound affects the metabolic flux of D-amino acids, leading to their accumulation and altered metabolite levels . This interaction highlights the compound’s role in modulating amino acid metabolism and its potential impact on broader metabolic networks.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on D-amino acid oxidase . The compound’s distribution within tissues may also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications This localization ensures that the compound reaches its intended targets, such as D-amino acid oxidase, and effectively inhibits their activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the bromination of thieno[3,2-b]pyrrole-5-carboxylic acid. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the brominating agents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrrole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include debrominated thienopyrrole derivatives.
Scientific Research Applications
3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Thieno[3,2-b]pyridine-6-carboxylic acid
Uniqueness
3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions.
Properties
IUPAC Name |
3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGQGYADKDKACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626415 | |
Record name | 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-36-2 | |
Record name | 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332099-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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